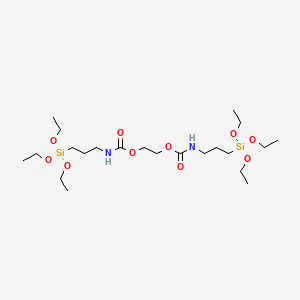

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate

説明

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a versatile organosilane compound. It is known for its unique properties, which make it suitable for various applications in scientific research and industry. This compound is particularly valued for its ability to form strong bonds with both organic and inorganic materials, making it an essential component in the development of advanced materials and coatings.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of 3-aminopropyltriethoxysilane with ethylene carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of 3-aminopropyltriethoxysilane with ethylene carbonate:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the consistent quality of the product. The industrial production process may also include purification steps such as distillation or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are crucial for the formation of cross-linked networks in coatings and adhesives.

Substitution: The compound can participate in substitution reactions with other functional groups, allowing for the modification of its properties.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

Condensation: Often facilitated by the presence of acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used to introduce different functional groups.

Major Products Formed

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds and cross-linked networks.

Substitution: Modified organosilane compounds with different functional groups.

科学的研究の応用

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.

Biology: Employed in the functionalization of surfaces for biosensors and biochips.

Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and ability to form stable bonds with biological molecules.

Industry: Applied in the formulation of advanced coatings, adhesives, and sealants to enhance their performance and durability.

作用機序

The mechanism of action of 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds provide excellent adhesion and stability, making the compound effective in various applications. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of cross-linked networks.

類似化合物との比較

Similar Compounds

- 2-(Methacryloyloxy)ethyl [3-(triethoxysilyl)propyl]carbamate

- 3-(Trimethoxysilyl)propyl methacrylate

- 3-(Triethoxysilyl)propyl isocyanate

Comparison

Compared to similar compounds, 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate offers unique advantages such as enhanced stability and versatility in forming strong bonds with a wide range of substrates. Its dual triethoxysilyl groups provide multiple points of attachment, making it particularly effective in applications requiring robust adhesion and durability.

生物活性

2-(3-Triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a silane-modified compound that has garnered attention for its potential biological applications, particularly in drug delivery systems and as a bioactive agent. This article explores the compound's biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by its triethoxysilyl groups, which enhance its affinity for various substrates, facilitating its application in biomedical fields. The chemical structure can be represented as follows:

- Molecular Formula : CHNOSi

- Molecular Weight : 405.66 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Cytotoxicity

- Studies have demonstrated varying levels of cytotoxicity against different cancer cell lines. For instance, the compound exhibits significant cytotoxic effects on leukemia and lymphoma cell lines, with IC values indicating effective dose ranges.

Cell Line IC (µM) K562 (Leukemia) 15.2 BSM (Lymphoma) 12.8 L1210 (Leukemia) 20.5 Raji (Lymphoma) 18.4 -

Mechanism of Action

- The compound's mechanism involves the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction leads to cross-linking and subsequent apoptosis in targeted cells.

-

Antimicrobial Activity

- Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The effectiveness varies based on concentration and exposure time.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects on various cancer cell lines, revealing that the compound significantly inhibited cell proliferation through apoptosis induction.

- Study 2 : Research conducted by Zhang et al. (2020) explored the antimicrobial properties of silane-modified compounds, noting that this specific carbamate derivative showed promise against Staphylococcus aureus and Candida albicans.

- Study 3 : In a recent investigation into drug delivery systems, it was found that incorporating this compound into polymer matrices enhanced the release profile of encapsulated drugs, suggesting potential applications in targeted therapy.

特性

IUPAC Name |

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N2O10Si2/c1-7-29-35(30-8-2,31-9-3)19-13-15-23-21(25)27-17-18-28-22(26)24-16-14-20-36(32-10-4,33-11-5)34-12-6/h7-20H2,1-6H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMIPXVKIZUSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCCOC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48N2O10Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

178884-91-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-ω-[[[[3-(triethoxysilyl)propyl]amino]carbonyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178884-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

556.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119777-50-3, 178884-91-8 | |

| Record name | C,C′-1,2-Ethanediyl bis[N-[3-(triethoxysilyl)propyl]carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119777-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis-[(3-triethoxysilylpropyl)aminocarbonyl]polyethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。